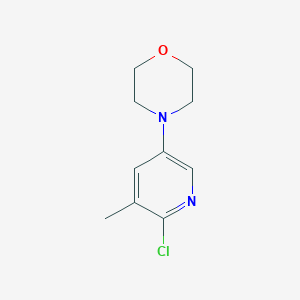
4-(6-Chloro-5-methyl-3-pyridyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloro-5-methyl-3-pyridyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 6-chloro-5-methyl-3-pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-5-methyl-3-pyridyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-5-methyl-3-pyridine, which is then reacted with morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide, at elevated temperatures (around 100-120°C).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities.
化学反応の分析
Types of Reactions
4-(6-Chloro-5-methyl-3-pyridyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyridyl ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products
Substitution: Formation of 4-(6-substituted-5-methyl-3-pyridyl)morpholine derivatives.
Oxidation: Formation of 4-(6-chloro-5-carboxy-3-pyridyl)morpholine.
Reduction: Formation of 4-(6-chloro-5-methyl-1,4-dihydro-3-pyridyl)morpholine.
科学的研究の応用
4-(6-Chloro-5-methyl-3-pyridyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-(6-Chloro-5-methyl-3-pyridyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target molecule. This interaction can modulate biochemical pathways, leading to desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
- 4-(6-Chloro-5-methyl-3-pyridyl)piperidine
- 4-(6-Chloro-5-methyl-3-pyridyl)thiomorpholine
- 4-(6-Chloro-5-methyl-3-pyridyl)oxazolidine
Uniqueness
4-(6-Chloro-5-methyl-3-pyridyl)morpholine is unique due to its specific substitution pattern and the presence of a morpholine ring. This structure imparts distinct physicochemical properties, such as solubility and stability, making it suitable for various applications that similar compounds may not fulfill as effectively.
特性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
4-(6-chloro-5-methylpyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H13ClN2O/c1-8-6-9(7-12-10(8)11)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 |
InChIキー |
YQLNAQJWRGBMKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1Cl)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



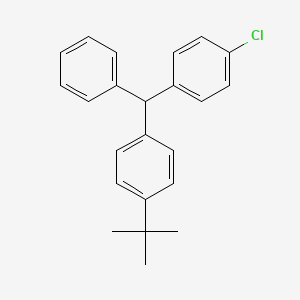
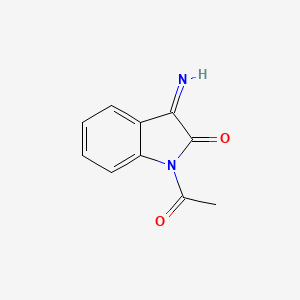
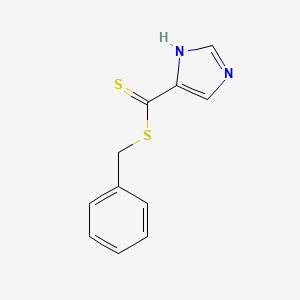

![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)
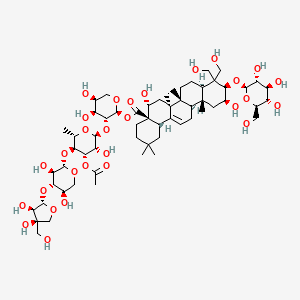
![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
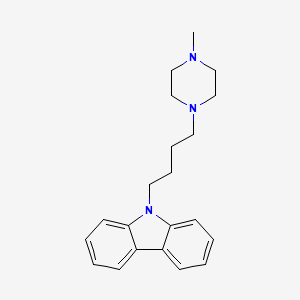

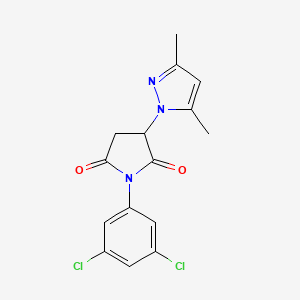
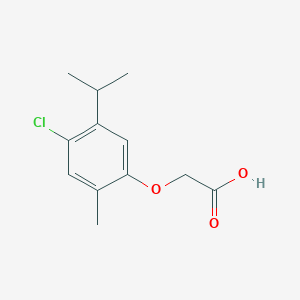
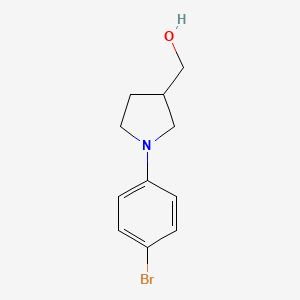
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
